(2-Methoxy-6-methylpyridin-4-YL)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Methoxy-6-methylpyridin-4-YL)boronic acid” is a boronic acid derivative with the CAS Number: 1309443-98-8 . It has a molecular weight of 166.97 and its IUPAC name is 2-methoxy-6-methyl-4-pyridinylboronic acid . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
While specific synthesis methods for “(2-Methoxy-6-methylpyridin-4-YL)boronic acid” were not found, borinic acids, a subclass of organoborane compounds, are typically synthesized through the addition of organometallic reagents to boranes .
Molecular Structure Analysis
The InChI code for “(2-Methoxy-6-methylpyridin-4-YL)boronic acid” is 1S/C7H10BNO3/c1-5-3-6 (8 (10)11)4-7 (9-5)12-2/h3-4,10-11H,1-2H3 . The molecular formula is C7H10BNO3 .
Chemical Reactions Analysis
Boronic acids, including “(2-Methoxy-6-methylpyridin-4-YL)boronic acid”, are highly valuable building blocks in organic synthesis . They are used in Suzuki–Miyaura coupling reactions . Protodeboronation of boronic esters is a significant reaction, but it is not well developed .
Physical And Chemical Properties Analysis
“(2-Methoxy-6-methylpyridin-4-YL)boronic acid” is a solid substance . It has a density of 1.2±0.1 g/cm^3 .
Scientific Research Applications
Applications in Fluorescence and Sensor Design
Boronic acid derivatives, including compounds like (2-Methoxy-6-methylpyridin-4-YL)boronic acid, are noted for their novel biological activity and fluorescence. Studies have shown these compounds' potential in sensor design, particularly through the exploration of their fluorescent properties. The fluorescence quenching of derivatives like 2-methoxypyridin-3-yl-3-boronic acid (2MPBA) in various solvents has been researched, revealing insights into static quenching mechanisms and the potential for sensor applications (Melavanki, 2018).
Multifunctional Compounds in Medicine and Agriculture
Organic phosphonic acids and their esters, alongside boronic acids, play crucial roles in medicine, agriculture, and industrial chemistry. The integration of an aminophosphonic acid group into a boronic acid structure, as demonstrated in certain multifunctional compounds, has opened new avenues for applications. These compounds have been structurally studied for further potential uses, indicating a promising area for exploration (Zhang et al., 2017).
Supramolecular Chemistry and Redox Processes
In supramolecular chemistry, the reversible formation of structures like planar chiral ferrocenylboroxines has been noted. The study of such compounds involves examining their solid-state structures and understanding their redox behaviors. This research has implications for material science and potentially for the development of new catalysts or electronic materials (Thilagar et al., 2011).
Radioligand Synthesis for Imaging Applications
The synthesis of radioligands like [(11)C]MK-1064, involving derivatives of (2-Methoxy-6-methylpyridin-4-YL)boronic acid, showcases the compound's relevance in medical imaging, particularly in positron emission tomography (PET). These studies are crucial for advancing diagnostics and understanding various biological processes in real-time (Gao et al., 2016).
Safety and Hazards
Future Directions
While specific future directions for “(2-Methoxy-6-methylpyridin-4-YL)boronic acid” were not found, boronic acids are considered a mainstay in modern organic chemistry for the construction of carbon–carbon or carbon–heteroatom bonds . They are also used in numerous transversal fields including catalysis, materials science, biology, imaging, etc .
Mechanism of Action
Target of Action
The primary target of (2-Methoxy-6-methylpyridin-4-YL)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The compound plays a crucial role in the Suzuki–Miyaura cross-coupling reaction , which is a key biochemical pathway in organic synthesis . The product of this reaction is a biaryl compound, which is a common structural motif in many pharmaceuticals and organic materials .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its properties have been tailored for application under specific SM coupling conditions .
Result of Action
The action of (2-Methoxy-6-methylpyridin-4-YL)boronic acid results in the formation of biaryl compounds . These compounds are important in various fields, including pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action of (2-Methoxy-6-methylpyridin-4-YL)boronic acid is influenced by various environmental factors. The success of the SM cross-coupling reaction, in which the compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .
properties
IUPAC Name |
(2-methoxy-6-methylpyridin-4-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-5-3-6(8(10)11)4-7(9-5)12-2/h3-4,10-11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWIJZVFBWGBJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)OC)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-6-methylpyridin-4-YL)boronic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.